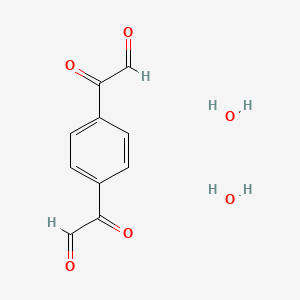

4-Phenylenediglyoxal dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenylenediglyoxal dihydrate is an organic compound with the molecular formula C10H10O6. It is a derivative of glyoxal, featuring two glyoxal units attached to a benzene ring. This compound is often used in various chemical research applications due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Phenylenediglyoxal dihydrate can be synthesized from 1,4-diacetylbenzene. The synthesis involves the oxidation of 1,4-diacetylbenzene using selenium(IV) oxide in the presence of water and 1,4-dioxane as a solvent. The reaction is typically carried out under reflux conditions for about 14 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from 1,4-diacetylbenzene using selenium(IV) oxide is a common laboratory method that could be scaled up for industrial purposes.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylenediglyoxal dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the glyoxal units into other functional groups.

Substitution: The benzene ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Selenium(IV) oxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or aldehydes.

Applications De Recherche Scientifique

4-Phenylenediglyoxal dihydrate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 4-Phenylenediglyoxal dihydrate exerts its effects involves its reactivity with various biological molecules. The glyoxal units can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This reactivity makes it a useful tool in biochemical research for studying protein and DNA interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylglyoxal: A simpler compound with one glyoxal unit attached to a benzene ring.

Benzil: A diketone with two carbonyl groups attached to a benzene ring.

Glyoxal: The simplest dialdehyde with two aldehyde groups.

Uniqueness

4-Phenylenediglyoxal dihydrate is unique due to its two glyoxal units attached to a benzene ring, providing distinct reactivity and structural properties compared to similar compounds. This makes it particularly valuable in research applications where specific reactivity is required.

Activité Biologique

4-Phenylenediglyoxal dihydrate is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by two glyoxal functional groups attached to a phenylene ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H10O4

- Molecular Weight : 246.23 g/mol

- Melting Point : Decomposes at 110-111°C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its ability to form reactive intermediates, which can interact with biomolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the glyoxal moiety is believed to contribute to this activity through the formation of adducts with microbial proteins.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity may be linked to its capacity to donate electrons due to the presence of multiple carbonyl groups.

- Cytotoxicity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a topical antimicrobial agent.

| Concentration (µg/mL) | Staphylococcus aureus Viability (%) | Escherichia coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 20 | 30 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, the cytotoxic effects of the compound were evaluated on human breast cancer cells (MCF-7). The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The results demonstrated a dose-dependent decrease in cell viability, indicating that higher concentrations lead to increased cytotoxicity.

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Potential Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, further studies are warranted to explore its use in cancer therapy.

- Development of Antimicrobial Formulations : Its antimicrobial properties suggest applications in wound healing and infection control.

Propriétés

Numéro CAS |

48160-61-8 |

|---|---|

Formule moléculaire |

C10H10O6 |

Poids moléculaire |

226.18 g/mol |

Nom IUPAC |

1-[4-(2,2-dihydroxyacetyl)phenyl]-2,2-dihydroxyethanone |

InChI |

InChI=1S/C10H10O6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,9-10,13-16H |

Clé InChI |

JUVCXDKJAAGFQC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O.O.O |

SMILES canonique |

C1=CC(=CC=C1C(=O)C(O)O)C(=O)C(O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.